![molecular formula C19H18N2O2 B2548562 N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide CAS No. 883964-47-4](/img/structure/B2548562.png)

N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

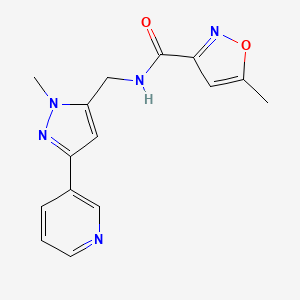

N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide, also known as MQA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MQA is a quinoline derivative that has been synthesized through a series of chemical reactions, and it exhibits unique biochemical and physiological effects that make it an attractive candidate for further investigation.

Applications De Recherche Scientifique

- Synthesis : Researchers have developed continuous flow microreactor systems to synthesize compound 1. By selectively acylating 4-methylbenzene-1,3-diamine (compound 2) with benzoic anhydride, they obtained compound 1. The process involves addressing the challenge of parallel and serial by-products due to the different chemical environments of the two amine groups in compound 2 .

- Kinetics Study : Through kinetic modeling, researchers determined reaction rate constants, activation energies, and pre-exponential factors. This allowed them to optimize reaction conditions, achieving an impressive 85.7% yield of compound 1 within just 10 minutes in the microreactor system .

- Evaluation : Researchers have assessed the in vitro antiproliferative activities of synthesized compounds containing the N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide core. Some of these compounds demonstrated effective activities against HeLa, MCF-7, and HT-29 cancer cell lines .

- Compound 21 : N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide (compound 21) exhibited significant inhibition of growth in the SK-MEL-2 cell line, with an IC50 value of 4.27 µg/mL .

Medicinal Chemistry and Drug Development

Antiproliferative Activities

Cytotoxic Properties

Analgesic Activity

Propriétés

IUPAC Name |

N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-8-10-14(11-9-12)17-18(23)15-6-4-5-7-16(15)21(3)19(17)20-13(2)22/h4-11H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQFTIPKMJWERI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3C2=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-tert-butyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2548481.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2548485.png)

![N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2548486.png)

![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)

![4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2548496.png)

![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)